N1-(2-fluorophenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide
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Overview
Description
N1-(2-fluorophenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide is a complex organic compound that features a fluorophenyl group and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-fluorophenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide typically involves multi-step organic synthesis. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance . The process generally includes the following steps:
Formation of the fluorophenyl boronic acid: This is achieved by reacting 2-fluorophenyl bromide with a boronic acid reagent.
Coupling with thiophene derivatives: The fluorophenyl boronic acid is then coupled with a thiophene derivative using a palladium catalyst.
Oxalamide formation: The final step involves the formation of the oxalamide linkage through a condensation reaction with oxalyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques would ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-fluorophenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the oxalamide to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the oxalamide can produce amines.
Scientific Research Applications
N1-(2-fluorophenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its anti-inflammatory and antimicrobial properties.
Material Science: The thiophene moieties contribute to the compound’s electronic properties, making it useful in the development of organic semiconductors and light-emitting diodes.
Biological Research: Its ability to interact with various biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N1-(2-fluorophenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The fluorophenyl group and thiophene rings allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,2’-bithiophene and 3,4-ethylenedioxythiophene share similar structural features and electronic properties.
Fluorophenyl Compounds: Fluorophenyl derivatives such as 2-fluoroaniline and 2-fluorobenzamide have comparable chemical reactivity and applications.
Uniqueness
What sets N1-(2-fluorophenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide apart is the combination of the fluorophenyl group with the thiophene moieties, which enhances its electronic properties and broadens its range of applications in both medicinal chemistry and material science.
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S2/c19-12-4-1-2-5-13(12)21-18(24)17(23)20-10-11-7-8-15(26-11)16(22)14-6-3-9-25-14/h1-9,16,22H,10H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYUXDVGEYTXPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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